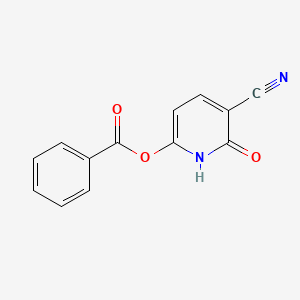![molecular formula C13H14ClIN2O2 B8625731 7-Chloro-4-iodo-3-methyl-1h-pyrrolo[2,3-c]pyridine-1-carboxylic acid 1,1-dimethylethyl ester CAS No. 871819-22-6](/img/structure/B8625731.png)
7-Chloro-4-iodo-3-methyl-1h-pyrrolo[2,3-c]pyridine-1-carboxylic acid 1,1-dimethylethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Chloro-4-iodo-3-methyl-1h-pyrrolo[2,3-c]pyridine-1-carboxylic acid 1,1-dimethylethyl ester is a heterocyclic compound that belongs to the pyrrolopyridine family
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Chloro-4-iodo-3-methyl-1h-pyrrolo[2,3-c]pyridine-1-carboxylic acid 1,1-dimethylethyl ester typically involves multi-step reactions. One common method includes the halogenation of pyrrolopyridine derivatives. For instance, the chlorination of a pyrrolopyridine precursor can be achieved using phosphorus oxychloride, followed by iodination with N-iodosuccinimide (NIS) in dimethylformamide (DMF) at room temperature .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, the optimization of reaction conditions, such as temperature, solvent, and catalyst concentration, is crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
7-Chloro-4-iodo-3-methyl-1h-pyrrolo[2,3-c]pyridine-1-carboxylic acid 1,1-dimethylethyl ester can undergo various chemical reactions, including:
Substitution Reactions: The halogen atoms (chlorine and iodine) in the compound can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution: Reagents like sodium iodide (NaI) or potassium fluoride (KF) can be used for halogen exchange reactions.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be employed.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Coupling: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various halogenated derivatives, while coupling reactions can produce complex organic molecules with extended carbon chains.
Scientific Research Applications
7-Chloro-4-iodo-3-methyl-1h-pyrrolo[2,3-c]pyridine-1-carboxylic acid 1,1-dimethylethyl ester has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
Material Science: The compound’s unique structural features make it suitable for the development of novel materials with specific electronic or optical properties.
Biological Studies: It is employed in the study of biological pathways and mechanisms, particularly those involving halogenated heterocycles.
Mechanism of Action
The mechanism of action of 7-Chloro-4-iodo-3-methyl-1h-pyrrolo[2,3-c]pyridine-1-carboxylic acid 1,1-dimethylethyl ester involves its interaction with specific molecular targets. The halogen atoms in the compound can form halogen bonds with target proteins or enzymes, influencing their activity. Additionally, the pyrrolopyridine core can interact with various biological pathways, modulating their function .
Comparison with Similar Compounds
Similar Compounds
- 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine
- 2-(4-Chloro-3-iodo-7-methyl-1H-pyrrolo[3,2-c]pyridin-1-yl)ethan-1-amine
- 1H-Pyrrolo[2,3-b]pyridine derivatives
Uniqueness
7-Chloro-4-iodo-3-methyl-1h-pyrrolo[2,3-c]pyridine-1-carboxylic acid 1,1-dimethylethyl ester is unique due to the presence of both chlorine and iodine atoms, which provide distinct reactivity and interaction profiles compared to other similar compounds. This dual halogenation allows for versatile chemical modifications and applications in various research fields .
Properties
CAS No. |
871819-22-6 |
|---|---|
Molecular Formula |
C13H14ClIN2O2 |
Molecular Weight |
392.62 g/mol |
IUPAC Name |
tert-butyl 7-chloro-4-iodo-3-methylpyrrolo[2,3-c]pyridine-1-carboxylate |
InChI |
InChI=1S/C13H14ClIN2O2/c1-7-6-17(12(18)19-13(2,3)4)10-9(7)8(15)5-16-11(10)14/h5-6H,1-4H3 |
InChI Key |
KXEKHYJVGLGJQB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN(C2=C1C(=CN=C2Cl)I)C(=O)OC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.











![4-oxo-5,6,7,8-tetrahydro-1H-cyclohepta[b]pyrrole-3-carboxylic acid](/img/structure/B8625682.png)


![1-Azabicyclo[2.2.2]octan-3-yl carbonochloridate](/img/structure/B8625707.png)
![Ethyl 3-[6-(2-fluorophenyl)pyridin-3-yl]propanoate](/img/structure/B8625724.png)
